Cas no 1055897-41-0 (Methyl 4-(benzylamino)nicotinate)

Methyl 4-(benzylamino)nicotinate is a nicotinate derivative with a benzylamino substitution at the 4-position, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its ester functionality enhances solubility in organic solvents, facilitating further derivatization, while the benzylamino group provides a reactive site for selective modifications. This compound is particularly useful in the development of heterocyclic compounds and bioactive molecules due to its structural flexibility. High purity grades ensure reproducibility in synthetic applications. Its stability under standard laboratory conditions makes it a reliable reagent for medicinal chemistry and material science studies. Suitable for controlled reactions, it offers a balanced reactivity profile for targeted molecular design.
Methyl 4-(benzylamino)nicotinate structure
1055897-41-0 structure
Product name:Methyl 4-(benzylamino)nicotinate
CAS No:1055897-41-0
MF:C14H14N2O2
MW:242.273163318634
CID:2853256
PubChem ID:67064100

Methyl 4-(benzylamino)nicotinate Chemical and Physical Properties

Names and Identifiers

    • KQVGOJYKZLEODX-UHFFFAOYSA-N
    • Methyl 4-(benzylamino)nicotinate
    • SCHEMBL1523353
    • Methyl4-(benzylamino)nicotinate
    • 1055897-41-0
    • Inchi: InChI=1S/C14H14N2O2/c1-18-14(17)12-10-15-8-7-13(12)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)
    • InChI Key: KQVGOJYKZLEODX-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CNC=CC1=NCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 242.105527694Da
  • Monoisotopic Mass: 242.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51.2Ų

Methyl 4-(benzylamino)nicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM178354-1g
methyl 4-(benzylamino)nicotinate
1055897-41-0 95%
1g
$549 2021-08-05
Alichem
A029206410-1g
Methyl 4-(benzylamino)nicotinate
1055897-41-0 95%
1g
$492.96 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1755917-1g
Methyl 4-(benzylamino)nicotinate
1055897-41-0 98%
1g
¥4099.00 2024-08-09
Chemenu
CM178354-1g
methyl 4-(benzylamino)nicotinate
1055897-41-0 95%
1g
$537 2022-06-14

Methyl 4-(benzylamino)nicotinate Related Literature

Additional information on Methyl 4-(benzylamino)nicotinate

Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0): An Overview and Recent Research Advances

Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of nicotinic acid, with a benzylamino group attached to the pyridine ring, and a methyl ester group at the carboxylic acid position. The unique structural features of Methyl 4-(benzylamino)nicotinate make it a valuable candidate for various biological and therapeutic applications.

The chemical structure of Methyl 4-(benzylamino)nicotinate can be represented as C14H16N2O2. It is a white crystalline solid with a molecular weight of 248.29 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility properties make it suitable for various experimental conditions and formulations in both laboratory and industrial settings.

Recent research has focused on the biological activities and potential therapeutic applications of Methyl 4-(benzylamino)nicotinate. Studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Methyl 4-(benzylamino)nicotinate significantly reduced inflammation in a murine model of multiple sclerosis by inhibiting the activation of microglial cells and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its anti-inflammatory properties, Methyl 4-(benzylamino)nicotinate has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, San Francisco, found that this compound protected neuronal cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that Methyl 4-(benzylamino)nicotinate could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of Methyl 4-(benzylamino)nicotinate have also been studied extensively. Research has shown that the compound has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It is metabolized primarily in the liver via cytochrome P450 enzymes, with major metabolites including hydroxylated derivatives and glucuronide conjugates. The half-life of Methyl 4-(benzylamino)nicotinate in vivo is approximately 3-4 hours, making it suitable for multiple dosing regimens.

In terms of safety, preclinical studies have indicated that Methyl 4-(benzylamino)nicotinate is well-tolerated at therapeutic doses. Toxicity studies in rodents have shown no significant adverse effects on major organs or physiological parameters at doses up to 500 mg/kg. However, further clinical trials are necessary to fully evaluate its safety profile in humans.

The potential therapeutic applications of Methyl 4-(benzylamino)nicotinate extend beyond inflammation and neuroprotection. Recent studies have explored its use as an antiviral agent against various viral infections, including influenza and herpes simplex virus (HSV). A study published in the Antiviral Research journal in 2022 reported that Methyl 4-(benzylamino)nicotinate inhibited viral replication by interfering with viral entry into host cells and modulating host immune responses.

In conclusion, Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, neuroprotective, and antiviral properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.

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